Product packaging for 4,4-Dinitrobut-1-yne(Cat. No.:CAS No. 62115-96-2)

4,4-Dinitrobut-1-yne

Cat. No.: B14551467
CAS No.: 62115-96-2
M. Wt: 144.09 g/mol
InChI Key: WYTLMRNIPDOYRV-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Highly Nitrated Organic Molecules

Highly nitrated organic molecules form the cornerstone of modern energetic materials. The presence of multiple nitro groups (—NO₂) within a single molecular framework introduces a high degree of chemical potential energy. This is due to the strong, high-energy bonds within the nitro group and the thermodynamic stability of the nitrogen gas (N₂) molecule, which is a major product of their decomposition. The explosive or propellant properties of these compounds are a direct result of rapid, exothermic redox reactions where the nitro groups act as internal oxidizers for the carbon and hydrogen backbone of the molecule. unacademy.com

The energy output of such materials is intrinsically linked to the oxygen balance of the molecule—the degree to which the molecule contains its own oxidant. A high nitrogen and oxygen content, often sought after in the design of new energetic materials, leads to more complete combustion and the formation of highly stable, gaseous products like N₂, CO₂, and H₂O, releasing a substantial amount of energy. terrabase-inc.com Compounds like 4,4-Dinitrobut-1-yne, with two nitro groups on a single carbon, belong to the class of gem-dinitro compounds, which are known for their high density and energetic character.

Significance of Alkyne Functionality in Advanced Organic Synthesis

The alkyne functional group, characterized by a carbon-carbon triple bond, is a versatile and highly reactive moiety in organic synthesis. libretexts.org Its linear geometry and the presence of two π-bonds make it a valuable building block for the construction of complex molecular architectures. researchgate.net Alkynes readily undergo a wide array of chemical transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. unacademy.comresearchgate.net

Structural Classification of Dinitrobutyne Isomers and Analogues

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. libretexts.org This difference in structure can lead to significant variations in physical and chemical properties. purdue.edu For a dinitrobutyne with the formula C₄H₄N₂O₄, several structural and stereoisomers are possible, each with potentially distinct energetic characteristics.

Structural Isomers: These isomers differ in the connectivity of their atoms. wikipedia.org For dinitrobutyne, this could involve different positions for the nitro groups and the alkyne functionality along the four-carbon chain.

Isomer Name Position of Alkyne Position of Nitro Groups
1,1-Dinitrobut-2-yneBetween C2 and C3Both on C1
1,4-Dinitrobut-2-yneBetween C2 and C3One on C1, one on C4
3,3-Dinitrobut-1-yneBetween C1 and C2Both on C3
This compound Between C1 and C2 Both on C4
1,3-Dinitrobut-1-yneBetween C1 and C2One on C1, one on C3

This table presents a non-exhaustive list of possible structural isomers of dinitrobutyne.

Analogues: The properties of this compound can also be contextualized by comparing it to related known compounds. For instance, 1,4-dichlorobut-2-ene is an industrial intermediate whose isomers exhibit different physical properties. nih.gov Similarly, understanding the properties of various butene isomers provides insight into how the carbon backbone can influence molecular characteristics.

The following table lists some analogues and their relevant properties, which can serve as a basis for estimating the properties of dinitrobutyne isomers.

Compound Name Molecular Formula CAS Number Key Feature
1,4-Dichlorobut-2-eneC₄H₆Cl₂110-57-6Chloro-analogue with a double bond
4,4-Dichlorobut-1-eneC₄H₆Cl₂4279-19-0Chloro-analogue with a terminal double bond
But-1-yneC₄H₆107-00-6Parent alkyne
2-ButyneC₄H₆503-17-3Isomeric parent alkyne

Due to the linear nature of the alkyne group, geometrical (cis-trans) isomerism around the triple bond is not possible. unacademy.com However, if other functional groups introduce chirality, optical isomers (enantiomers) could exist. For this compound itself, no chiral center is present.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O4 B14551467 4,4-Dinitrobut-1-yne CAS No. 62115-96-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62115-96-2

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

4,4-dinitrobut-1-yne

InChI

InChI=1S/C4H4N2O4/c1-2-3-4(5(7)8)6(9)10/h1,4H,3H2

InChI Key

WYTLMRNIPDOYRV-UHFFFAOYSA-N

Canonical SMILES

C#CCC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4,4 Dinitrobut 1 Yne and Analogues

Strategies for Alkyne Backbone Construction and Functionalization

The construction of the four-carbon alkyne backbone is a critical first step. This can be achieved through the use of acetylenic building blocks or by incorporating a terminal alkyne moiety into a pre-existing carbon chain.

Synthesis via Acetylenic Building Blocks (e.g., But-1-yne Derivatives)

A common strategy for synthesizing substituted alkynes involves starting with a simple alkyne and functionalizing it. libretexts.org For 4,4-dinitrobut-1-yne, a logical precursor is a but-1-yne derivative that can be subsequently nitrated. However, direct nitration of but-1-yne is often problematic due to the reactivity of the triple bond and the harsh conditions typically required for nitration, which can lead to undesired side reactions and polymerization.

A more viable approach involves using a pre-functionalized but-1-yne derivative. For instance, starting with a compound like 1,4-dichlorobut-2-ene, one could envision a series of reactions involving elimination to form a butyne derivative, followed by nucleophilic substitution to introduce the nitro groups. wikipedia.org However, controlling the regioselectivity of these reactions can be challenging.

A more direct and controllable method involves the use of propargyl halides, such as propargyl bromide (3-bromopropyne). noaa.gov This three-carbon acetylenic building block provides the terminal alkyne and a reactive site for the introduction of the dinitromethyl group.

Starting MaterialKey TransformationIntermediate/ProductReference(s)
1,4-Dichlorobut-2-eneElimination/SubstitutionButyne derivatives wikipedia.org
Propargyl bromideNucleophilic substitutionThis compound noaa.gov

Incorporation of Terminal Alkyne Moieties

The incorporation of a terminal alkyne is a fundamental aspect of synthesizing this compound. The use of propargyl bromide as a starting material directly incorporates the terminal alkyne functionality. noaa.gov This approach is advantageous as it avoids the need for subsequent, and often harsh, reactions to generate the triple bond.

The synthesis of terminal alkynes can also be achieved through various other methods, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation, which convert aldehydes to terminal alkynes. organic-chemistry.org However, for the synthesis of this compound, the direct use of a propargyl electrophile is a more convergent and efficient strategy.

Introduction of Dinitro Functionality

The introduction of the geminal dinitro group is the key step in imparting the energetic character to the molecule. This can be accomplished through several nitration methods, with nucleophilic approaches being particularly relevant for the synthesis of this compound.

Nucleophilic Nitration Approaches (e.g., Reactions with Nitrite (B80452) Salts)

Nucleophilic nitration offers a powerful method for the introduction of nitro groups. One of the most effective ways to synthesize geminal dinitro compounds is through the reaction of a suitable electrophile with a dinitromethanide salt. The dinitromethanide anion, [C(NO₂)₂]⁻, is a potent nucleophile that can displace a leaving group to form a C-C bond, thereby introducing the dinitromethyl group.

In the context of this compound synthesis, the reaction of propargyl bromide with a salt of dinitromethane (B14754101), such as potassium dinitromethanide, represents a direct and efficient route. mdpi.com This is a classic Sₙ2 reaction where the dinitromethanide anion attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion.

Reaction Scheme:

HC≡CCH₂Br + K⁺[CH(NO₂)₂]⁻ → HC≡CCH₂CH(NO₂)₂ + KBr

This method has been successfully employed for the synthesis of various dinitromethyl compounds. The reaction is typically carried out in a suitable aprotic solvent to facilitate the nucleophilic substitution.

ElectrophileNucleophileProductReference(s)
Propargyl bromidePotassium dinitromethanideThis compound mdpi.com

Radical Nitration Mechanisms (e.g., Reactions with Nitrogen Dioxide)

Radical nitration, often involving reagents like nitrogen dioxide (NO₂), is another method for introducing nitro groups. These reactions proceed through radical intermediates and can be effective for the nitration of certain aliphatic and aromatic systems.

However, the application of radical nitration to the synthesis of this compound from an alkyne precursor is challenging. The direct radical addition of a dinitromethane radical to acetylene, for instance, is not a commonly reported or efficient transformation. Radical reactions with alkynes can lead to a mixture of products, including cis/trans isomers and polymerized material, making it difficult to isolate the desired gem-dinitro compound with high purity and yield. uwindsor.ca

Advanced Nitration Techniques for Aliphatic Systems

The synthesis of the dinitromethane precursor itself relies on advanced nitration techniques. Dinitromethane is typically prepared by the nitration of a suitable precursor, such as malonic acid or its derivatives. These methods often involve the use of strong nitrating agents and careful control of reaction conditions to achieve the desired geminal dinitro functionality.

Modern nitration techniques, such as the use of nitronium salts (e.g., NO₂BF₄) or metal nitrates, offer milder and more selective alternatives to traditional methods. msu.edu For instance, the diastereoselective synthesis of syn-1,3-dinitro compounds has been achieved through the Michael addition of nitroalkanes to nitroalkenes, showcasing the advancements in controlling the stereochemistry of nitration reactions. msu.edu While not directly applied to the synthesis of this compound, these advanced methods are crucial for the preparation of the key dinitromethane building block.

Metal-Catalyzed Nitration Strategies

The introduction of nitro groups onto organic molecules can be effectively facilitated by various metal catalysts, which can offer mild reaction conditions and improved selectivity. While direct metal-catalyzed nitration of a simple butyne framework to yield this compound is not prominently documented, related transformations on alkynes and other unsaturated systems provide insight into potential strategies.

Iron(III) nitrate (B79036) has been employed as both a nitration and cyclization reagent in the synthesis of isoxazoles from alkynes. acs.org This demonstrates the capacity of an iron salt to act as a source of the nitro group and mediate complex transformations of the alkyne functionality. acs.org Similarly, cobalt acetate (B1210297) has been shown to catalyze the nitration of N-phenyl-2-aminopyridine using silver nitrate, indicating the utility of cobalt in facilitating C-H nitration. rsc.org

Palladium catalysis is another powerful tool in this domain. A domino palladium-catalyzed nitration has been developed for propargylic alcohols, which are structurally related to the butyne framework. organic-chemistry.org This process generates α-nitro enones, showcasing a method where an alkyne-containing starting material is converted to a nitro-functionalized product under palladium catalysis. organic-chemistry.org The choice of metal catalyst and oxidant is crucial; for instance, in the cyclization of N-aryl-2-aminopyridines with alkynes, Pd(OAc)₂ proved effective while other metals like cobalt, nickel, ruthenium, and rhodium were not. rsc.org These examples underscore the principle that metal catalysis can be a viable, albeit complex, route for the nitration of alkyne-containing substrates.

Decarboxylative Nitration Routes

Decarboxylative functionalization represents an increasingly important strategy in organic synthesis, utilizing readily available carboxylic acids as starting materials and releasing carbon dioxide as the sole byproduct. rsc.org This approach can be adapted for nitration, providing a pathway to nitro compounds from their corresponding alkynoic acid precursors. rsc.orgacs.org

A notable example is the silver-catalyzed decarboxylative nitroaminoxylation of arylpropiolic acids. rsc.org In this method, an alkynoic acid is treated with a nitrating agent in the presence of a silver salt, leading to the formation of a β-nitroolefinic product. rsc.org The reaction's success is highly dependent on the specific reagents and conditions. For example, using silver oxide as a catalyst with phenylpropiolic acid afforded the desired product in good yield, whereas the absence of a silver salt resulted in no reaction. rsc.org

The scope of this reaction has been explored with various substituted phenylpropiolic acids. The electronic nature of the substituents on the aryl ring influences the reaction yield, with both electron-donating and electron-withdrawing groups being tolerated to produce moderate to good yields of the corresponding (E)-β-nitroolefinic alkoxyamines. rsc.org

Table 1: Silver-Catalyzed Decarboxylative Nitroaminoxylation of Various Arylpropiolic Acids rsc.org Conditions: Arylpropiolic acid (0.3 mmol), TEMPO (1 equiv), t-BuONO (2 equiv), silver oxide (5 mol %), benzene (B151609) (2 mL).

Entry Aryl Group Yield (%)
1 Phenyl 76
2 4-Methylphenyl 71
3 4-tert-Butylphenyl 74
4 4-Methoxyphenyl 65
5 4-Chlorophenyl 68
6 4-Bromophenyl 66

Other systems, such as a mixture of a nitrate salt and chlorotrimethylsilane, have also been shown to be effective for the ipso-nitration of arylboronic acids, a conceptually related transformation where a functional group is replaced by a nitro group. organic-chemistry.org Furthermore, an iron(III)-mediated decarboxylative nitration of α,β-unsaturated acids provides (E)-nitroolefins, expanding the toolkit for these types of conversions. organic-chemistry.org

Mechanochemical Synthesis Considerations for Nitro Compounds

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, offers a solvent-free and often more environmentally benign alternative to traditional solution-phase synthesis. dtic.milserdp-estcp.mil This technique has been successfully applied to the nitration of organic compounds. dtic.mil

The mechanochemical nitration of aromatic compounds such as toluene (B28343) has been demonstrated to be feasible, achieving high yields of approximately 90% for mono-nitrotoluene. dtic.mil The process involves milling the liquid organic precursor with a solid nitrate source (e.g., sodium nitrate) and a solid catalyst, such as molybdenum trioxide (MoO₃). dtic.milserdp-estcp.mil The reaction appears to occur at the surface of the catalyst particles, suggesting a heterogeneous reaction mechanism. serdp-estcp.mil

Key process parameters that can be adjusted to control the reaction outcome include the type of milling media (ball size and material), the ball-to-powder mass ratio, and the milling temperature. dtic.mil For instance, supporting the MoO₃ catalyst on a high-surface-area material like SiO₂ was found to increase the yield of the nitrated product. dtic.mil This solvent-free approach avoids the use of highly corrosive chemicals like strong acids and minimizes environmentally harmful waste, making it a promising strategy for the synthesis of nitro compounds. serdp-estcp.mil While demonstrated primarily for aromatic systems, the principles of mechanochemical nitration could potentially be extended to other classes of organic compounds, including those with alkyne functionalities. dtic.mil

Regioselective Synthesis of this compound

Achieving regioselectivity—the control over where on a molecule a reaction occurs—is a paramount challenge in the synthesis of complex organic molecules like this compound. numberanalytics.com The desired product features a geminal dinitro group (two nitro groups on the same carbon) at the C-4 position, which is an sp³-hybridized carbon, while preserving the alkyne functionality at the C-1 position.

Stereochemical Considerations in Alkyne Nitration

Stereochemistry, the three-dimensional arrangement of atoms, becomes a critical consideration when a reaction creates a new stereocenter or a double bond with potential for E/Z (cis/trans) isomerism. The target molecule, this compound, is an alkyne and possesses no stereocenters, so stereochemistry is not a feature of the final product itself.

However, stereochemical outcomes are highly relevant for many synthetic transformations involving alkynes, as these reactions often proceed through alkene intermediates. libretexts.org For instance, the iodonitration of alkynes with iodine and t-butyl nitrite is a convenient method for synthesizing β-iodonitro alkenes. organic-chemistry.org The electrophilic addition of halogens (X₂) to alkynes typically proceeds via an anti-addition mechanism, resulting in the formation of a trans-dihaloalkene. libretexts.org This stereoselectivity arises from the nucleophilic attack of the halide ion on a cyclic bromonium or chloronium ion intermediate from the side opposite the ring. libretexts.org

Similarly, the decarboxylative nitration of α,β-unsaturated acids has been shown to produce (E)-nitroolefins with high selectivity. organic-chemistry.org Iron nitrate with TEMPO has also been used for the regio- and stereoselective nitration of a variety of olefins, providing nitroolefins with trans-selectivity. researchgate.net These findings indicate that should the synthesis of this compound proceed through an intermediate containing a double bond, the stereochemical course of the reaction would be a key factor to control, with many established nitration methods favoring the formation of the trans (E) isomer.

Reaction Mechanisms and Reactivity of 4,4 Dinitrobut 1 Yne

Reactivity of the Alkyne Triple Bond

The alkyne triple bond in 4,4-dinitrobut-1-yne is an electron-rich region, making it susceptible to various addition and cycloaddition reactions. The presence of the electron-withdrawing dinitromethyl group influences the reactivity of this triple bond.

Nucleophilic Addition Reactions to Dinitroalkynes

Alkynes, including dinitroalkynes, can undergo nucleophilic addition reactions. pressbooks.puborgosolver.com In these reactions, a nucleophile attacks one of the carbons of the triple bond. For instance, in the presence of a hydrogen halide (HX), alkynes can form haloalkenes and, with an excess of HX, geminal dihalides, where both halogen atoms are attached to the same carbon. pressbooks.pubucalgary.ca This addition typically follows Markovnikov's rule. pressbooks.pub

The hydration of alkynes, another example of nucleophilic addition, is the acid-catalyzed addition of water. pressbooks.pub This reaction yields an enol, which then tautomerizes to a more stable ketone. pressbooks.publibretexts.org For terminal alkynes, this hydration often requires a mercuric ion (Hg²⁺) catalyst and results in the formation of a methyl ketone. pressbooks.publibretexts.org

Conjugate addition, also known as 1,4-addition, is a type of nucleophilic addition that occurs with α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. wikipedia.orglibretexts.org The outcome of whether a 1,2- or 1,4-addition occurs depends on factors like the nature of the nucleophile. libretexts.orgyoutube.com Strong bases often favor the faster 1,2-addition, while weaker bases can lead to the thermodynamically more stable 1,4-adduct. libretexts.org

Cycloaddition Chemistry of the Alkyne Moiety

Cycloaddition reactions are powerful tools for constructing cyclic molecules by forming new sigma bonds from pi bonds. chemistrytalk.orglibretexts.org The alkyne moiety of this compound can participate in various cycloaddition reactions.

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are reactions that form five-membered rings. chemistrytalk.org These reactions involve a 1,3-dipole reacting with a dipolarophile, which can be an alkene or an alkyne. A well-known example is the "click chemistry" reaction between an azide (B81097) and an alkyne to form a triazole ring. chemistrytalk.org These reactions are valuable for creating heterocyclic compounds. chemistrytalk.orgmdpi.com The cycloaddition of oxyallyl cations with a 2π partner is another method for constructing five-membered rings. nih.gov Palladium-catalyzed [3+2] cycloaddition of ketoimines with internal alkynes has been developed for the synthesis of multisubstituted pyrroles. rsc.org

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgtotal-synthesis.comsynarchive.comwikipedia.org The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. total-synthesis.comwikipedia.orgpressbooks.pub The stereochemistry of the reactants is retained in the product. libretexts.orgpressbooks.pub

For a successful Diels-Alder reaction, the diene must be in an s-cis conformation. wikipedia.orgpressbooks.publumenlearning.com The reaction rate is influenced by the electronic properties of the reactants; typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. lumenlearning.comlibretexts.org However, inverse-electron-demand Diels-Alder reactions, with an electron-poor diene and an electron-rich dienophile, are also known. total-synthesis.com

Table 1: Examples of Dienophiles in Diels-Alder Reactions

DienophileActivating Group(s)
Maleic anhydride-C(O)OC(O)-
Acrylonitrile-C≡N
Methyl acrylate-CO₂CH₃
Tetracyanoethylene-C≡N (four)
This table presents examples of dienophiles commonly used in Diels-Alder reactions, highlighting the electron-withdrawing groups that enhance their reactivity.

Reactivity of the Geminal Dinitromethyl Group

The chemistry of dinitroalkanes is versatile. rsc.org The anions of 1,1-dinitroalkanes exhibit dual reactivity in alkylation reactions. acs.org The dinitromethyl group can participate in reactions such as the nitroaldol (Henry) reaction, which involves the addition of a nitroalkane to a carbonyl compound. chemrxiv.org This reaction is a key step in building up more complex polynitroaliphatic compounds. scispace.com The reactivity of the dinitromethyl group is also central to the synthesis of various energetic materials. scispace.com

Acidity of α-Hydrogens and Nitronate Formation

The hydrogen atom on the carbon adjacent to the two nitro groups (the α-hydrogen) in this compound exhibits significant acidity. This is due to the powerful electron-withdrawing inductive effect of the two nitro groups. When this proton is removed by a base, a resonance-stabilized carbanion, known as a dinitronate anion, is formed. The negative charge is delocalized over the carbon and the oxygen atoms of both nitro groups.

The stability of this conjugate base makes the α-hydrogen considerably more acidic than hydrogens in typical alkanes (pKa ~50) or even mononitroalkanes. The presence of two nitro groups (a gem-dinitro moiety) greatly enhances the acidity compared to a compound with a single nitro group. For instance, the pKa of nitromethane (B149229) is approximately 10 in an aqueous solution, and the acidity increases in gem-dinitro compounds. The delocalization of the negative charge onto the electronegative oxygen atoms is the primary reason for the enhanced stability of the resulting anion.

Table 1: Comparison of Acidity (pKa values)

Compound TypeFunctional GroupTypical pKa RangeReason for Acidity
AlkaneC-H~40-50 nih.govVery low acidity; unstable carbanion. nih.gov
Ketone (α-hydrogen)-C(=O)-CH-~19-21 nih.govResonance stabilization of enolate anion. nih.gov
Nitromethane-CH2NO2~10 researchgate.netStrong inductive effect and resonance stabilization of nitronate anion. researchgate.net
gem-Dinitroalkane-CH(NO2)2Lower than mononitroalkanesEnhanced inductive effect and resonance stabilization from two nitro groups.

Nucleophilic Reactivity of Dinitronate Anions (e.g., Henry and Michael Additions)

The dinitronate anion formed from this compound is a potent nucleophile. As a resonance-stabilized carbanion, it can participate in various carbon-carbon bond-forming reactions. Two prominent examples of such reactions are the Henry (or nitroaldol) reaction and the Michael addition. organic-chemistry.org

Henry Addition: The dinitronate anion can attack the electrophilic carbon of an aldehyde or ketone. This reaction would result in the formation of a β-nitro alcohol derivative, where a new carbon-carbon bond is formed between the dinitromethyl carbon of the butyne chain and the carbonyl carbon.

Michael Addition: The dinitronate anion is considered a "soft" nucleophile and can add to α,β-unsaturated carbonyl compounds or other activated olefins in a conjugate (1,4-addition) fashion. organic-chemistry.org In such a reaction, the nucleophilic anion would attack the β-carbon of the unsaturated system, leading to the formation of a new dinitromethyl-substituted compound. organic-chemistry.orgyoutube.com The reaction is thermodynamically controlled and is a common method for forming 1,3-dinitro compounds. organic-chemistry.orgresearchgate.net

Transformations of the Nitro Functionality (e.g., Reduction)

The two nitro groups in this compound can be reduced to various other functional groups, most commonly to amines. The reduction of nitro compounds is a fundamental transformation in organic synthesis. jsynthchem.com A variety of reducing agents can accomplish this, and the choice of reagent can sometimes allow for selective reduction. organic-chemistry.orgechemi.com

Common methods for the reduction of nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel is a highly effective method for converting nitro groups to primary amines. wikipedia.org

Metal-Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl) are classic reagents for nitro group reduction. wikipedia.org

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are less commonly used for aromatic nitro compounds as they can lead to side products like azo compounds. wikipedia.org However, for aliphatic nitro compounds, they can be effective.

Selective Reducing Agents: Reagents like sodium hydrosulfite or ammonium (B1175870) sulfide (B99878) can sometimes be used for the selective reduction of one nitro group in a polynitro compound. echemi.comwikipedia.org In the case of dinitroarenes, the least sterically hindered nitro group is often preferentially reduced. echemi.com

Table 2: Common Reagents for Nitro Group Reduction

Reagent/SystemProductNotes
H2, Pd/C, PtO2, or Raney NiAmine (-NH2)Commonly used, high efficiency. wikipedia.org
Fe, Sn, or Zn with HClAmine (-NH2)Classic method, widely applicable. wikipedia.org
Sodium Hydrosulfite (Na2S2O4)Amine (-NH2)Can offer selectivity in polynitro compounds. wikipedia.org
Diborane (B2H6)Hydroxylamine (-NHOH)Reduces aliphatic nitro compounds to hydroxylamines. wikipedia.org
NaBH4 with a catalyst (e.g., Ni(PPh3)4)Amine (-NH2)NaBH4 alone is typically not strong enough, but can be effective with a catalyst. jsynthchem.com

Intramolecular Rearrangements and Potential Reaction Pathways

Isomerization Phenomena (e.g., Nitro-Nitrite Isomerization)

Nitro compounds can undergo intramolecular rearrangements. One of the most significant is the nitro-nitrite isomerization, where the nitro group (-NO₂) converts to a nitrite (B80452) group (-ONO). This process is often a key step in the thermal decomposition of nitroalkanes. preprints.orgmdpi.com The isomerization can proceed through different proposed transition states, including "loose" and "tight" states, which relate to the degree of separation between the alkyl and NO₂ fragments during the rearrangement. preprints.orgmdpi.comcdnsciencepub.com The nitrite isomer is generally less stable than the corresponding nitro compound. rsc.org

For this compound, this isomerization could potentially occur at one or both of the nitro groups, leading to highly unstable nitrite intermediates which would likely decompose rapidly.

Another potential isomerization involves the alkyne functional group. The triple bond could potentially migrate to form an allene (B1206475) (4,4-dinitrobuta-1,2-diene) or a conjugated diene (4,4-dinitrobuta-1,3-diene) under specific catalytic conditions, similar to rearrangements observed in related butene systems.

Theoretical Postulation of Decomposition Mechanisms

The decomposition of energetic materials like gem-dinitroalkanes is a complex process that can be initiated thermally or by impact. Theoretical studies on related molecules like nitromethane and other nitroalkanes provide insight into likely decomposition pathways. preprints.orgresearchgate.netdtic.mil

For this compound, the primary decomposition pathways are likely to involve the cleavage of the carbon-nitro (C-NO₂) bond.

Homolytic C-N Bond Scission: The weakest bond in the molecule is typically the C-N bond. Its cleavage would generate a dinitrobutyl radical and a nitrogen dioxide (NO₂) radical. This is a common initial step in the decomposition of many nitroalkanes, with activation energies for gem-dinitro compounds reported to be around 47 kcal/mol. dtic.milmdpi.com

Nitro-Nitrite Isomerization Pathway: As mentioned previously, isomerization to a nitrite intermediate (-ONO) can be a precursor to decomposition. The subsequent O-N bond cleavage in the nitrite is typically a lower-energy process, leading to the formation of an alkoxy radical and nitric oxide (NO). mdpi.comacs.org This pathway is often competitive with direct C-N bond cleavage. researchgate.net

The initial radical species formed through these pathways would then undergo a complex series of secondary reactions, leading to the final gaseous decomposition products.

Computational and Theoretical Investigations of 4,4 Dinitrobut 1 Yne

Quantum Chemical Methodologies for Molecular Structure and Energetics

The theoretical investigation of a novel compound like 4,4-Dinitrobut-1-yne would fundamentally rely on quantum chemical methodologies to predict its molecular geometry, stability, and electronic properties. These computational tools are essential for understanding the intrinsic characteristics of a molecule before proceeding with extensive experimental synthesis and characterization.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory, which is derived directly from theoretical principles without the inclusion of experimental data, provides a foundational approach for studying chemical systems. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory would be employed to determine the optimized geometry and electronic energy of this compound. These calculations, while computationally intensive, are crucial for obtaining a reliable baseline understanding of the molecule's structure and conformational preferences. For instance, such methods are used to calculate properties like bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of nitro compounds, offering a favorable balance between accuracy and computational cost. This method is particularly well-suited for calculating the electronic structure and energetic properties of molecules like this compound.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For energetic nitro compounds, hybrid functionals such as B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory, are commonly used. Other functionals like PBE0 or M06-2X might also be selected for their performance in describing non-covalent interactions and thermochemistry.

The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen to accurately represent the electronic distribution. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed. For higher accuracy, correlation-consistent basis sets, like cc-pVDZ or aug-cc-pVTZ, would be the preferred choice. The selection of an appropriate functional and basis set is a critical step, often validated by comparing calculated results with experimental data for related, well-characterized molecules.

To understand the behavior of this compound in a condensed phase, solvation models are incorporated into DFT calculations. Implicit solvent models, such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for estimating the effect of a solvent on the molecule's geometry and stability.

Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed and accurate picture of solute-solvent interactions, such as hydrogen bonding. However, this approach is significantly more computationally demanding and is typically used to study specific interactions at the molecular level.

Exploration of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the potential reaction pathways of a compound, including its synthesis and decomposition. This involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them.

Activation Energy Calculations for Synthetic and Transformative Reactions

A critical aspect of studying a new molecule is understanding its kinetic stability and reactivity, which is quantified by calculating the activation energies for various reactions. For this compound, this would include modeling its potential synthetic routes and its decomposition pathways, which is particularly important for an energetic material.

Using DFT or ab initio methods, the geometries of the transition states for these reactions would be located. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the mechanism of the reaction. Once the transition state is identified, frequency calculations are performed to confirm its nature and to calculate the zero-point vibrational energy (ZPVE). The activation energy is then determined as the energy difference between the transition state and the reactants, including the ZPVE correction. This information is vital for predicting the conditions under which the compound might be synthesized or undergo decomposition.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers robust methods for predicting the regioselectivity and stereoselectivity of chemical reactions. rsc.orgrsc.org These predictions are crucial for understanding how this compound would react with other molecules, for instance, in cycloaddition or nucleophilic addition reactions. By modeling the transition states of possible reaction pathways, chemists can determine which regioisomers and stereoisomers are energetically favored.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For this compound, a key question would be how a reagent adds across the carbon-carbon triple bond versus reacting at the carbon atom bearing the two nitro groups.

Stereoselectivity is the preference for the formation of one stereoisomer over another. chemrxiv.org Computational models can predict whether the addition to the alkyne would preferentially form syn or anti products, or in the case of chiral reagents, which enantiomer or diastereomer would be the major product. beilstein-journals.org

Methodology: To predict selectivity, computational chemists typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. By locating the transition state structures for all possible reaction pathways and calculating their corresponding activation energies, one can predict the most likely outcome. The pathway with the lowest activation energy barrier corresponds to the major product.

Data Table: Hypothetical Regioselectivity in the Addition of H-X to this compound

Reaction PathwayProduct RegioisomerCalculated Activation Energy (kcal/mol)Predicted Major/Minor Product
Path A4,4-Dinitro-1-X-but-1-eneData not availableNot determined
Path B4,4-Dinitro-2-X-but-1-eneData not availableNot determined

Note: As of the latest literature search, specific computational studies on the regioselectivity and stereoselectivity of reactions involving this compound have not been reported. The table above is a template illustrating how such data would be presented if available.

Electronic Structure Analysis (e.g., Molecular Orbitals, Electron Density Theory)

The electronic structure of a molecule governs its reactivity, stability, and physical properties. mdpi.comumd.eduxmu.edu.cn For this compound, understanding its electronic nature is key to predicting its behavior.

Molecular Orbital (MO) Theory: MO theory describes the distribution of electrons in a molecule in terms of molecular orbitals, which are spread over the entire molecule. numberanalytics.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, making it a potent electrophile.

Electron Density Theory: This theory, particularly the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the topology of the electron density to characterize chemical bonding. nih.gov By locating critical points in the electron density, one can identify bonds, rings, and cages and quantify their properties, such as bond strength and ionicity. For this compound, this analysis could reveal the extent of electron deficiency at the carbon atoms and the nature of the carbon-nitro group bonds.

Data Table: Hypothetical Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Mulliken Charge on C4Data not available
Electron Density at C≡C bond critical point (e/bohr³)Data not available

Note: Specific electronic structure analyses for this compound are not available in the current scientific literature. This table serves as an example of the data that such a study would provide.

Advanced Computational Approaches

More sophisticated computational methods can provide deeper insights into the intricate details of bonding and molecular motion.

Energy Decomposition Analysis for Bonding Characterization

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. nih.govarxiv.orgsoton.ac.uk This allows for a detailed understanding of the nature of chemical bonds. The total interaction energy is typically broken down into contributions from:

Electrostatic interaction: The classical Coulombic attraction or repulsion between the unperturbed charge distributions of the fragments.

Pauli repulsion: The destabilizing interaction arising from the compression of electron clouds as fragments are brought together, a consequence of the Pauli exclusion principle.

Orbital interaction (or Covalent) term: The stabilizing energy gain from the mixing of orbitals of the fragments, which describes the formation of covalent bonds and charge transfer.

For this compound, an EDA could be performed by considering the molecule as being formed from fragments such as a dinitromethyl radical and a propargyl radical. The analysis would quantify the contributions of electrostatic forces, steric repulsion, and covalent bonding to the stability of the C-C bond connecting these fragments.

Data Table: Hypothetical Energy Decomposition Analysis for the C3-C4 Bond in this compound

Energy ComponentContribution (kcal/mol)
Electrostatic InteractionData not available
Pauli RepulsionData not available
Orbital InteractionData not available
Total Interaction Energy Data not available

Note: There are no published EDA studies specifically for this compound. The table is illustrative of the expected output from such an analysis.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation technique that describes the motion of atoms in a molecule or system over time, where the forces between atoms are calculated on-the-fly using quantum mechanical methods. arxiv.orgrub.de This approach does not rely on pre-parameterized force fields, allowing for the simulation of chemical reactions, conformational changes, and other dynamic processes with high accuracy. nih.govmdpi.comdiva-portal.org

For this compound, an AIMD simulation could be used to:

Explore its conformational landscape and the dynamics of internal rotations.

Simulate its behavior at elevated temperatures to understand its thermal decomposition pathways. This is particularly relevant for a high-energy material.

Investigate its interaction with solvent molecules to understand solvation effects on its structure and reactivity.

The output of an AIMD simulation is a trajectory file containing the positions and velocities of all atoms at each time step. Analysis of this trajectory can provide valuable information about reaction mechanisms, kinetics, and the thermodynamic properties of the system.

Note: No specific ab initio molecular dynamics simulations for this compound have been reported in the scientific literature to date.

Spectroscopic Characterization Methodologies for Dinitroalkynes

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4,4-dinitrobut-1-yne, the IR spectrum is expected to be dominated by characteristic peaks from the alkyne and nitro groups.

The terminal alkyne (C≡CH) gives rise to two distinct and readily identifiable absorptions:

≡C-H Stretch: A sharp, strong absorption band typically appears in the range of 3300-3250 cm⁻¹. orgchemboulder.com

C≡C Stretch: A weaker absorption is expected between 2150 and 2100 cm⁻¹. orgchemboulder.com

The gem-dinitro group, -C(NO₂)₂, is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds. For aliphatic nitro compounds, these are typically observed at:

Asymmetric NO₂ Stretch: A strong band between 1558 and 1550 cm⁻¹. ias.ac.in

Symmetric NO₂ Stretch: A medium to strong band around 1377-1350 cm⁻¹.

The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of peaks arising from C-C and C-N single bond stretches and various bending vibrations, providing a unique fingerprint for the molecule. orgchemboulder.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
≡C-H StretchTerminal Alkyne3300 - 3250Strong, Sharp
C-H StretchMethylene (B1212753) (-CH₂-)~2960 / ~2850Medium
C≡C StretchTerminal Alkyne2150 - 2100Weak to Medium
Asymmetric NO₂ StretchGem-Dinitro1558 - 1550Strong
Symmetric NO₂ StretchGem-Dinitro1377 - 1350Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. nih.govacs.org For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons in unique chemical environments.

Acetylenic Proton (H-1): The proton attached to the sp-hybridized carbon (≡C-H) typically resonates in the region of δ 2.5-3.5 ppm. oregonstate.eduorgchemboulder.com This signal is expected to appear as a triplet due to coupling across the alkyne bond (long-range coupling) with the two adjacent methylene protons (⁴JHH coupling constant typically 2-3 Hz). ulethbridge.ca

Methylene Protons (H-3): The two protons of the methylene group (-CH₂-) are adjacent to the electron-withdrawing gem-dinitro group, which would shift their resonance significantly downfield. This signal is anticipated to appear as a doublet, also due to the four-bond coupling with the single acetylenic proton.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (≡C-H)~2.5 - 3.5Triplet (t)~2-31H
H-3 (-CH₂-)> 4.2Doublet (d)~2-32H

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show four signals, one for each of the unique carbon atoms in the molecule.

Alkyne Carbons (C-1 and C-2): The sp-hybridized carbons of the terminal alkyne typically appear in the range of δ 65-100 ppm. openochem.org The terminal carbon (C-1, bonded to H) is expected around δ 65-85 ppm, while the internal carbon (C-2) would be in a similar region.

Methylene Carbon (C-3): The methylene carbon, situated between the alkyne and the gem-dinitro group, would have its resonance influenced by both, appearing in the aliphatic region but shifted downfield.

Gem-Dinitro Carbon (C-4): The carbon atom bonded to two nitro groups is highly deshielded due to the strong electron-withdrawing nature of the nitro groups. Its chemical shift is expected to be significantly downfield, potentially in the range of δ 110-120 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon PositionHybridizationExpected Chemical Shift (δ, ppm)
C-1 (≡C-H)sp~65 - 85
C-2 (-C≡)sp~70 - 100
C-3 (-CH₂-)sp³~30 - 50
C-4 (-C(NO₂)₂-)sp³~110 - 120

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. msu.edu For this compound (C₄H₄N₂O₄, Molecular Weight: 144.09 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) at m/z 144 might be observed, although it could be weak due to the energetic nature of the molecule. The fragmentation of nitroalkanes is often characterized by the loss of nitro (NO₂) or nitroso (NO) groups. rsc.org Common fragmentation pathways would include:

Loss of a nitro group: A prominent peak at m/z 98 ([M - NO₂]⁺) resulting from the cleavage of a C-N bond.

Loss of dinitrogen tetroxide: A peak corresponding to the loss of N₂O₄ (m/z 52).

Cleavage of the C3-C4 bond: This would lead to fragments such as [C₃H₃]⁺ (m/z 39) and [CH(NO₂)₂]⁺ (m/z 93).

Rearrangements and further fragmentation would produce a complex pattern of smaller ions. orgchemboulder.com

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormulaNotes
144Molecular Ion[C₄H₄N₂O₄]⁺May be weak or absent
98[M - NO₂]⁺[C₄H₄NO₂]⁺Loss of one nitro group
52[M - N₂O₄]⁺[C₄H₄]⁺Loss of both nitro groups
39[C₃H₃]⁺[C₃H₃]⁺Propargyl cation from C₃-C₄ cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. core.ac.uk The UV-Vis spectrum of this compound would be influenced by the electronic transitions associated with its functional groups.

n→π* Transitions: The nitro groups possess non-bonding electrons (n) on the oxygen atoms. These can be excited into antibonding π* orbitals. For nitroalkanes, these transitions are typically weak (low molar absorptivity) and occur in the near-UV region. nih.gov

π→π* Transitions: The alkyne triple bond contains π electrons that can be excited to π* orbitals. These transitions are generally more intense than n→π* transitions and occur at shorter wavelengths in the UV region.

Interactive Data Table: Expected Electronic Transitions for this compound

TransitionAssociated Functional GroupExpected Wavelength Range (nm)
n→πNitro Group (-NO₂)~270 - 280
π→πAlkyne (-C≡C-)< 200

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. nih.govacs.org If a suitable single crystal of this compound could be grown, this method would provide precise data on:

Bond Lengths: The exact distances between all atoms (e.g., C-C, C≡C, C-N, N-O).

Bond Angles: The angles between adjacent bonds, such as the O-N-O angle in the nitro groups and the C-C-C angles along the carbon backbone.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or van der Waals forces.

This technique is crucial for understanding the relationship between molecular structure and the macroscopic properties of energetic materials, such as density and sensitivity. acs.orgnih.gov Without an experimental crystal structure, specific data cannot be presented.

Potential Applications of 4,4 Dinitrobut 1 Yne As a Synthetic Precursor

A Building Block for Complex Organic Synthesis

The inherent reactivity of its distinct functional groups makes 4,4-Dinitrobut-1-yne a valuable starting material for the synthesis of more intricate molecules. The terminal alkyne provides a handle for carbon-carbon bond formation and functionalization, while the dinitromethyl group can be transformed into other key functional groups.

Synthesis of Functionalized Alkenes

The carbon-carbon triple bond in this compound can readily undergo addition reactions to yield a variety of functionalized alkenes. Electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂) are expected to proceed, breaking the pi bonds of the alkyne to form new single bonds. For instance, the reaction with hydrogen halides would likely lead to the formation of vinyl halides. These reactions are fundamental in organic chemistry for the conversion of alkynes to alkenes with specific functionalities.

ReactantProductReaction Type
This compoundVinyl halideElectrophilic Addition
This compoundDihaloalkeneElectrophilic Addition
This compoundAlkeneHydrogenation

Precursor for Heterocyclic Compounds

The reactivity of the alkyne and the dinitro functionalities can be harnessed to construct various heterocyclic rings, which are core structures in many pharmaceuticals and natural products. Cycloaddition reactions, where the alkyne acts as a dienophile or a dipolarophile, can be employed to form five- or six-membered rings. Furthermore, intramolecular cyclization of suitably functionalized derivatives of this compound can provide a direct route to cyclic structures.

Derivatization to Amines and Carbonyl Compounds

The gem-dinitro group in this compound is a synthetic equivalent of other important functional groups. The reduction of the nitro groups can lead to the formation of amines. Catalytic hydrogenation is a common and effective method for the reduction of nitro compounds to their corresponding amines. wikipedia.orgorganic-chemistry.orglibretexts.org

Conversely, the dinitromethyl group can be converted into a carbonyl group through reactions such as the Nef reaction. The Nef reaction involves the acid hydrolysis of the salt of a primary or secondary nitroalkane to yield an aldehyde or a ketone. libretexts.orgrsc.orgnih.govasu.edu This transformation provides a pathway to but-1-yn-4-one derivatives from this compound.

Starting MaterialTarget Functional GroupKey Reaction
This compoundAmineReduction of nitro groups
This compoundCarbonylNef Reaction

Strategies for Further Chemical Functionalization

Beyond the direct transformation of its existing functional groups, this compound offers opportunities for more extensive molecular modifications, enabling the creation of expanded and diverse molecular architectures.

Modification at the Terminal Alkyne Position

The terminal alkyne of this compound is a prime site for the introduction of various substituents through metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key strategy for this purpose. wikipedia.orglibretexts.orgnrochemistry.com This reaction, typically catalyzed by palladium and copper complexes, would allow for the attachment of a wide range of aryl and vinyl groups to the butyne backbone, significantly increasing molecular complexity.

Reactions Involving the Dinitromethyl Group for Expanded Molecular Architectures

The dinitromethyl group, beyond its conversion to amines and carbonyls, can participate in reactions that lead to more complex structures. The acidity of the proton alpha to the two nitro groups makes this position susceptible to deprotonation, forming a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, allowing for the introduction of new substituents at the 4-position and the construction of more elaborate molecular frameworks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.